molecular formula C13H22BN3O2 B567947 N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1218791-47-9

N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No. B567947
CAS RN: 1218791-47-9
M. Wt: 263.148
InChI Key: AEZSUMXZKXWTDS-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” often belong to a class of chemicals known as boronic esters . These compounds are characterized by a boron atom bonded to two oxygen atoms and a carbon atom . They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of similar compounds often involves borylation reactions . For instance, the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of similar compounds typically includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring . This is part of the tetramethyl-1,3,2-dioxaborolan-2-yl group .


Chemical Reactions Analysis

Boronic esters, such as the tetramethyl-1,3,2-dioxaborolan-2-yl group, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of a boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .

Scientific Research Applications

Organic Synthesis

This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It is used in the organic synthesis of drugs, where boronic acid compounds are usually used to protect diols .

Suzuki–Miyaura Coupling

The compound is used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boronic ester in the compound is used in the SM coupling .

Drug Delivery Systems

The compound has been used in the development of reactive oxygen species (ROS)-responsive drug delivery systems . For example, Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles .

Enzyme Inhibitors

In drug application research, boric acid compounds are usually used as enzyme inhibitors . They can also be used to treat tumors and microbial infections .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Stimulus-responsive Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Protodeboronation

Pinacol boronic esters, like the one in this compound, are used in protodeboronation, a process that is not well developed but has potential applications .

Treatment of Periodontitis

A ROS-responsive drug delivery system developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) has been used in the treatment of periodontitis .

Future Directions

The future directions for research into similar compounds could involve further exploration of their use in organic synthesis, particularly in cross-coupling reactions . Additionally, research could focus on developing new synthesis methods for these compounds .

properties

IUPAC Name

N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BN3O2/c1-6-7-15-11-16-8-10(9-17-11)14-18-12(2,3)13(4,5)19-14/h8-9H,6-7H2,1-5H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZSUMXZKXWTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675238
Record name N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

CAS RN

1218791-47-9
Record name N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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